molecular formula C10H14N5O8P B080542 Guanosine-2'-monophosphate CAS No. 12237-24-0

Guanosine-2'-monophosphate

Cat. No.: B080542
CAS No.: 12237-24-0
M. Wt: 363.22 g/mol
InChI Key: WTIFIAZWCCBCGE-UHFFFAOYSA-N
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Description

Guanosine-2’-monophosphate is a guanine nucleotide containing one phosphate group . It is necessary for the maintenance of important intracellular processes, such as nucleic acid structure, energetic metabolism, and signal transduction via G-proteins .


Synthesis Analysis

In bacteria, guaA encodes guanosine monophosphate synthetase that confers an ability to biosynthesize guanine nucleotides de novo . The overall reaction involves the condensation between the exocyclic amine of guanosine nucleotide with 3- [(benzyloxycarbonyl)amino]propionaldehyde in aqueous methanol, followed by reduction using sodium cyanoborohydride to furnish the corresponding N2 -modified guanosine nucleotide .


Molecular Structure Analysis

Guanosine-2’-monophosphate self-assembles into nanoscale cylinders consisting of hydrogen-bonded G-quartet disks, which are stacked on top of one another . These self-assemblies describe the basic structural motif of G-quadruplexes formed by, e.g., telomeric DNA sequences .


Chemical Reactions Analysis

Guanosine and its derivatives have the ability to self-assemble via a unique topological pluralism — as isolated nucleobases, discrete macrocyclic quartets and virtually infinite linear ribbons — that endows them with a considerable functional versatility .

Scientific Research Applications

  • Supramolecular Hydrogels : Guanosine 5'-monophosphate (5'-GMP) can form supramolecular structures, including fluorescent hydrogels, which have potential applications in biocompatible materials and antitumor drug design (Ghosh, Parasar, Bhattacharyya, & Dash, 2016).

  • Retinal Photoreceptor Degeneration : Elevated levels of cyclic guanosine monophosphate in retinal photoreceptor cells are linked to their degeneration, suggesting a role in metabolic or functional imbalances (Farber & Lolley, 1974).

  • Ovarian Tissue Culture : The cGMP analogue, 8-bromo-guanosine 3',5'-cyclic monophosphate, has shown benefits in enhancing follicle growth and survival in human ovarian tissue culture, indicating its potential in reproductive biology (Scott, Zhang, & Hovatta, 2004).

  • Cardioprotection : Cyclic guanosine monophosphate signaling and phosphodiesterase-5 inhibitors are being explored for their therapeutic potential in various cardiac conditions, including myocardial infarction and heart failure (Kukreja, Salloum, & Das, 2012).

  • Photoreceptor Cells Degeneration : The accumulation of cyclic guanosine monophosphate in photoreceptor cells can cause their selective degeneration, suggesting a link with genetic eye diseases (Lolley, Farber, Rayborn, & Hollyfield, 1977).

  • Hybrid Hydrogels : Guanosine-5'-monophosphate can form hybrid hydrogels when combined with polyamines, which could be used in creating smart materials and antitumor drugs (Belda et al., 2017).

Mechanism of Action

Guanosine-2’-monophosphate has a major role in invasion and tumorigenicity of cells derived from either BRAF V600E or NRAS Q61R human metastatic melanomas . In the central nervous system (CNS), Guanosine-2’-monophosphate acts as a neuromodulator mediating several cellular processes, including cell growth, differentiation and survival .

Safety and Hazards

While the safety and hazards of Guanosine-2’-monophosphate are not fully explored, it’s important to handle it with care, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation .

Future Directions

Guanosine-2’-monophosphate has been receiving immense interests for devising programmable supramolecular biomaterials including hydrogels . It has also been identified as a powerful driver of melanoma cell invasion , warranting further investigation for potential therapeutic applications.

Properties

IUPAC Name

[2-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N5O8P/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(23-24(19,20)21)5(17)3(1-16)22-9/h2-3,5-6,9,16-17H,1H2,(H2,19,20,21)(H3,11,13,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTIFIAZWCCBCGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)CO)O)OP(=O)(O)O)N=C(NC2=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N5O8P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Guanosine-2'-monophosphate
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Guanosine-2'-monophosphate
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Guanosine-2'-monophosphate

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